
N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds structurally related to "N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide" involves several key steps, including the formation of 1,2,4-triazole derivatives. A typical synthesis might start with the reaction of an amino triazole with acetyl chloride in dry benzene, followed by various condensation reactions to introduce the pyridazinone core and thiophene groups (Panchal & Patel, 2011). These steps highlight the complexity and versatility of synthetic routes available for constructing such compounds.
Molecular Structure Analysis
Structural elucidation of compounds within this class typically employs spectroscopic techniques, including 1H NMR and IR spectroscopy. These methods provide insights into the molecular framework and the nature of substituents attached to the core structure. For instance, compounds synthesized through reactions involving triazole intermediates and acrylamides have been characterized in this manner, offering detailed information on their molecular architecture (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Chemical Reactions and Properties
The chemical reactivity of "N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide" derivatives is influenced by the presence of the 1,2,4-triazole ring and the acetamide moiety. These groups can participate in various chemical reactions, including nucleophilic substitution and condensation reactions, which are essential for further modifications of the molecule (Hudkins et al., 2011).
Scientific Research Applications
Synthesis and Structural Analysis
This compound, due to its complex structure incorporating a thiophene and pyridazinone moiety, plays a significant role in the synthesis of novel heterocyclic compounds. Research has demonstrated the utility of related structures in the creation of innovative heterocycles, which have shown potential across various applications including insecticidal, antimicrobial, and herbicidal activities. For instance, the synthesis and evaluation of heterocycles incorporating a thiadiazole moiety against the cotton leafworm highlighted the potential insecticidal applications of such compounds (Fadda et al., 2017).
Antimicrobial and Antitumor Potential
The structural analogs of this compound have been explored for their antimicrobial and antitumor activities. A study on the synthesis and antitumor activity of some novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives indicated that certain compounds exhibited promising inhibitory effects on different cell lines, showcasing the potential for antitumor applications (Albratty et al., 2017). Similarly, compounds synthesized from related structures have displayed good antimicrobial activity, suggesting their utility in fighting microbial infections (Fahim & Ismael, 2019).
Herbicidal and Insecticidal Activities
Research into pyridazine derivatives, akin to the structure of the compound , has revealed their potential in developing herbicides. A study on the synthesis and herbicidal activities of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives demonstrated that some compounds could inhibit chlorophyll at very low concentrations, exhibiting potent herbicidal activities (Xu et al., 2008). This highlights the potential agricultural applications of compounds with similar structural frameworks.
Antioxidant Properties
Compounds featuring thiophene and pyridazine components have also been investigated for their antioxidant properties. For example, the study on thiophene-derivatized pybox and its luminescent lanthanide ion complexes revealed not only their luminescent properties but also suggested potential antioxidant capabilities, an area that warrants further exploration for pharmaceutical applications (de Bettencourt-Dias et al., 2007).
properties
IUPAC Name |
N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2S/c21-13(8-11-2-1-7-23-11)16-5-6-19-14(22)4-3-12(18-19)20-10-15-9-17-20/h1-4,7,9-10H,5-6,8H2,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBDKURAWBGARI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2491470.png)
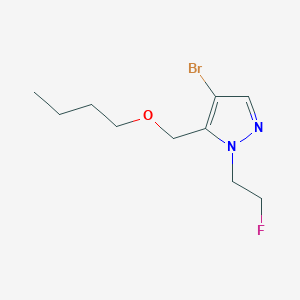
![5-chloro-N-[cyano(oxolan-3-yl)methyl]-2-(pyrrolidin-1-yl)pyrimidine-4-carboxamide](/img/structure/B2491473.png)
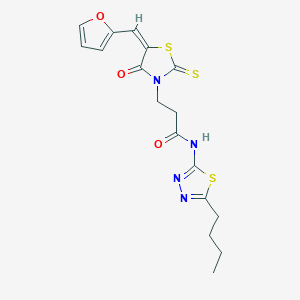
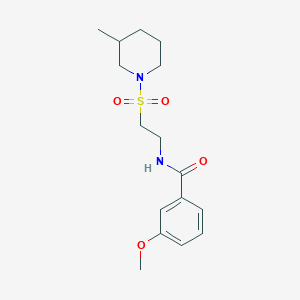


![Ethyl 4-((4-((2-(dimethylamino)ethyl)(4-methoxy-7-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2491482.png)
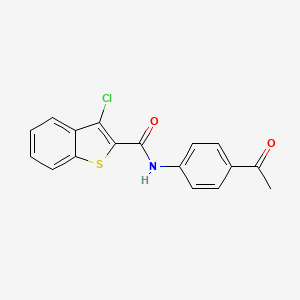
![2-(benzylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2491484.png)
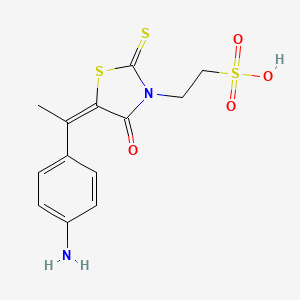
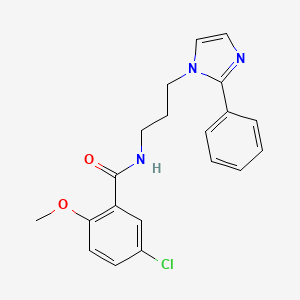
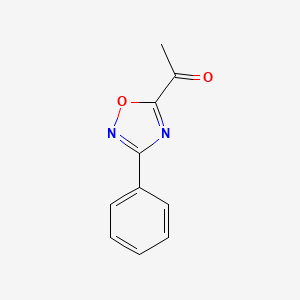
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)propan-1-one](/img/structure/B2491492.png)